An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl alcohol: Properties, Reactivity, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-3-methoxybenzyl alcohol: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxybenzyl alcohol is a substituted aromatic alcohol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzyl core, offers a rich chemical handle for a variety of transformations. This guide provides a comprehensive overview of its chemical and physical properties, an in-depth analysis of its reactivity, and detailed protocols for its application in key synthetic reactions, positioning it as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.
The strategic placement of the bromo and methoxy groups dictates the molecule's electronic and steric properties. The methoxy group, an electron-donating group, and the bromine atom, an electron-withdrawing but ortho-, para-directing group, create a nuanced electronic environment that influences the reactivity of the aromatic ring and the benzylic alcohol moiety.[1][2] This interplay of electronic effects is crucial for understanding its behavior in various chemical reactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 2-Bromo-3-methoxybenzyl alcohol.
Table 1: Physicochemical Properties of 2-Bromo-3-methoxybenzyl alcohol
| Property | Value | Source/Reference |
| CAS Number | 199436-55-0 | [3] |
| Molecular Formula | C₈H₉BrO₂ | [3] |
| Molecular Weight | 217.06 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General knowledge of benzyl alcohols |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected to appear as multiplets in the range of δ 6.8-7.5 ppm. The specific coupling patterns will be influenced by the positions of the bromo and methoxy groups.
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-4.7 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 1.5-3.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly deshielded, while the carbon attached to the bromine will also show a characteristic shift.
-
Benzylic Carbon (-CH₂OH): A signal is predicted in the range of δ 60-65 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is anticipated.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Peaks will be observed around 3000-3100 cm⁻¹.
-
C-H Stretch (aliphatic): Absorptions are expected in the 2850-3000 cm⁻¹ range.
-
C-O Stretch: A strong band will likely appear in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹, is expected.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 216 and an M+2 peak at m/z 218 of approximately equal intensity, which is characteristic of the presence of a single bromine atom.
-
Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule.[9] Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, is also a typical fragmentation pathway for alcohols.[9]
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Bromo-3-methoxybenzyl alcohol is primarily centered around three key features: the benzylic alcohol, the aryl bromide, and the substituted aromatic ring.
Oxidation of the Benzylic Alcohol
The primary alcohol group can be readily oxidized to the corresponding aldehyde, 2-bromo-3-methoxybenzaldehyde, a valuable intermediate in its own right. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to tolerate the other functional groups on the ring.
Causality in Experimental Choice: Mild oxidizing agents are preferred to ensure the selective conversion to the aldehyde. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are excellent choices for this transformation as they operate under neutral or mildly acidic conditions, minimizing side reactions. A copper/TEMPO catalyst system with air as the oxidant offers a greener alternative.[10]
Experimental Protocol: Oxidation to 2-Bromo-3-methoxybenzaldehyde
Diagram: Oxidation Workflow
Caption: Workflow for the oxidation of 2-Bromo-3-methoxybenzyl alcohol.
Step-by-Step Methodology:
-
Dissolve 2-Bromo-3-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
To this solution, add Pyridinium Chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-3-methoxybenzaldehyde.
Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety of 2-Bromo-3-methoxybenzyl alcohol is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 2-position, leading to the synthesis of diverse biaryl methanol derivatives.
Causality in Experimental Choice: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. A catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly employed. An aqueous base such as Na₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation.[12]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-Bromo-3-methoxybenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl methanol product.
Etherification of the Benzylic Alcohol
The hydroxyl group of 2-Bromo-3-methoxybenzyl alcohol can be converted into an ether through various etherification methods, such as the Williamson ether synthesis.[13][14] This reaction is useful for introducing a variety of alkyl or aryl groups, further functionalizing the molecule.
Causality in Experimental Choice: The Williamson ether synthesis requires a strong base to deprotonate the alcohol, forming an alkoxide intermediate. Sodium hydride (NaH) is a common choice for this purpose. The subsequent reaction with an alkyl halide provides the ether product.
Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide
Diagram: Etherification Logical Flow
Caption: Logical flow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Bromo-3-methoxybenzyl alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether.
Safety and Handling
2-Bromo-3-methoxybenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Bromo-3-methoxybenzyl alcohol is a highly functionalized and synthetically valuable building block. Its distinct reactive sites—the benzylic alcohol and the aryl bromide—allow for a wide array of chemical transformations, including oxidation, cross-coupling, and etherification. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of novel and complex molecular architectures.
References
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- Suzuki Coupling - Organic Chemistry Portal. (organic-chemistry.org)
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (organic-chemistry.org)
- Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (organic-chemistry.org)
- 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum - ChemicalBook. (chemicalbook.com)
- 4-Bromo-2-methoxybenzyl alcohol synthesis - BenchChem. (benchchem.com)
- Supporting Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. (rsc.org)
- Mass Spectrometry of Alcohols - Chemistry LibreTexts. (chem.libretexts.org)
- 2-Bromo-5-methoxyphenol characterization data - Beilstein Journals. (beilstein-journals.org)
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